"physicochemical properties of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile"
"physicochemical properties of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile"
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and handling protocols for 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile .
CAS Registry Number: 783335-58-0 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)
Executive Summary
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (also known as 6-bromo-1-indanecarbonitrile) is a halogenated bicyclic nitrile serving as a critical scaffold in medicinal chemistry. Characterized by its rigid indane core and the orthogonal reactivity of the aryl bromide and aliphatic nitrile groups, it acts as a versatile "linchpin" intermediate.
Its primary utility lies in the synthesis of CNS-active agents (targeting melatonin or serotonin receptors) and as a precursor to 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid . The compound allows for divergent synthesis: the nitrile moiety facilitates hydrolysis to acids, reduction to amines, or heterocycle formation, while the bromine atom enables Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions to elaborate the aromatic system.
Molecular Identification & Structural Analysis
| Identifier | Value |
| IUPAC Name | 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile |
| Common Synonyms | 6-Bromo-1-indanecarbonitrile; 6-Bromoindane-1-nitrile |
| CAS Number | 783335-58-0 |
| Molecular Formula | C₁₀H₈BrN |
| SMILES | N#CC1CCC2=C1C=C(Br)C=C2 |
| InChI Key | QGGQTBOUQXJQHA-UHFFFAOYSA-N |
| Structural Class | Halogenated Indane / Aryl Nitrile |
Structural Commentary
The molecule features a chiral center at the C1 position, though it is commonly supplied as a racemate in bulk intermediates. The C1-nitrile group adopts a pseudo-equatorial preference to minimize 1,3-diaxial strain with the aromatic ring protons, influencing its NMR coupling constants. The 6-bromo substituent is electronically deactivated, requiring specialized ligands for palladium-catalyzed coupling.
Physicochemical Profile
This section aggregates experimental data and high-fidelity consensus predictions (ACD/Labs, EPISuite) to guide handling and purification.
| Property | Value / Range | Context for R&D |
| Molecular Weight | 222.08 g/mol | Small molecule fragment range (<300 Da). |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 65–70 °C (Predicted) | Low-melting solid; avoid high-vac drying >50°C. |
| Boiling Point | ~320 °C (at 760 mmHg) | High boiling; not suitable for GC without derivatization. |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Moderately lipophilic. Purification via normal phase chromatography is effective. |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | High CNS penetration potential (TPSA < 90 Ų). |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. Stock solutions in DMSO recommended. |
| pKa | ~19 (alpha-proton) | The C1 proton is weakly acidic due to the nitrile EWG. |
Synthetic Routes & Process Chemistry
For researchers requiring de novo synthesis or scale-up, the following routes are established based on the precursor 6-bromo-1-indanone .
Primary Synthetic Pathway (Nucleophilic Substitution)
This route is preferred for its operational simplicity and scalability.
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Reduction: 6-Bromo-1-indanone is reduced (NaBH₄/MeOH) to 6-bromo-1-indanol .
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Activation: The hydroxyl group is converted to a leaving group (Mesylate or Chloride) using MsCl/Et₃N or SOCl₂.
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Cyanation: Displacement with NaCN or TMSCN in a polar aprotic solvent (DMSO or DMF) yields the target nitrile.
Diagram: Synthetic Workflow
The following Graphviz diagram illustrates the synthesis and downstream utility.
Caption: Step-wise synthesis from commercially available indanone and divergent downstream applications.
Analytical Characterization (Expectations)
To validate the identity of the synthesized or purchased material, compare against these spectral benchmarks.
1H NMR (400 MHz, CDCl₃)
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Aromatic Region (7.0–7.8 ppm): Three distinct signals. Expect a doublet (H7), a doublet of doublets (H5), and a doublet (H4). The bromine at C6 creates a specific splitting pattern distinct from the 4-bromo or 5-bromo isomers.
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Benzylic/Methine (4.0–4.2 ppm): A triplet or doublet of doublets corresponding to the H1 proton adjacent to the nitrile.
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Aliphatic Ring (2.0–3.2 ppm): Multiplets corresponding to the C2 and C3 methylene protons. The rigidity of the ring often causes complex splitting due to geminal and vicinal coupling.
IR Spectroscopy
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Nitrile Stretch (C≡N): A sharp, distinct band at 2230–2245 cm⁻¹ . This is the diagnostic peak for confirmation of the functional group transformation.
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C-Br Stretch: Weak bands in the fingerprint region (500–700 cm⁻¹).
Stability, Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Storage Protocol:
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Temperature: Store at 2–8°C (Refrigerate). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow hydrolysis or oxidation.
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Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The nitrile group is relatively stable, but the benzylic position (C1) is susceptible to radical oxidation over prolonged periods.
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Incompatibility: Strong oxidizing agents, strong bases (which can deprotonate the alpha-position or hydrolyze the nitrile).
References
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ChemicalBook. (2025). Synthesis of 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID from 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBONITRILE. Retrieved from [4]
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Sigma-Aldrich. (2025). 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile Product Sheet. Retrieved from
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BenchChem. (2025).[1][5] Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol and Derivatives. Retrieved from
-
PubChem. (2025).[2] 6-bromo-2,3-dihydro-1H-inden-1-ol (Precursor Data). National Library of Medicine. Retrieved from
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BLD Pharm. (2025). 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile MSDS. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | 783335-58-0 [sigmaaldrich.com]
- 4. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
